1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate
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Overview
Description
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a methoxybenzoate moiety
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit a broad range of biological activities . They have been found to inhibit various enzymes and receptors, which could potentially be the targets of this compound.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . The exact interaction of “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate” with its targets would need further investigation.
Biochemical Pathways
Benzothiazole derivatives have been known to affect various biochemical pathways, leading to downstream effects such as anti-inflammatory and analgesic activities .
Result of Action
Benzothiazole derivatives have been reported to have various biological activities, which could potentially be the result of this compound’s action .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . For instance, thiazole derivatives have been reported to possess a wide range of biological activities like antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects .
Cellular Effects
The cellular effects of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate are not well-documented. Related compounds have been found to exert various effects on cells. For example, some thiazole derivatives have been reported to alleviate haloperidol-induced catalepsy in mice, suggesting potential anti-Parkinsonian activity .
Molecular Mechanism
Molecular docking studies of similar compounds with the adenosine A2A receptor have exhibited very good binding interactions . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Studies on similar compounds suggest that their effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The compound’s distribution could be influenced by various factors, including its interactions with transporters or binding proteins, and its localization or accumulation .
Subcellular Localization
The compound’s activity or function could be influenced by its localization to specific compartments or organelles, potentially directed by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate typically involves multiple steps. One common approach includes the formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde. The azetidine ring can be introduced via a cycloaddition reaction. The final step involves esterification with 5-chloro-2-methoxybenzoic acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring and the methoxybenzoate moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, amines, or hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole structures, such as 2-aminobenzothiazole, which also exhibit various biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid, which are studied for their unique chemical properties.
Methoxybenzoate Derivatives: Compounds like methyl 4-methoxybenzoate, which are used in various chemical and industrial applications
Uniqueness
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-chloro-2-methoxybenzoate is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activities. Its multi-functional nature makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-15-7-6-11(19)8-13(15)17(22)24-12-9-21(10-12)18-20-14-4-2-3-5-16(14)25-18/h2-8,12H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBOJHZRHYVBSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.